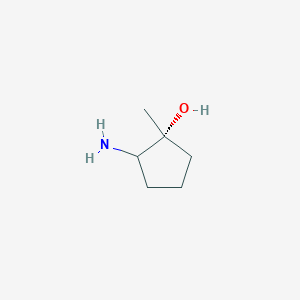

(1R)-2-amino-1-methylcyclopentan-1-ol

CAS No.:

Cat. No.: VC19811432

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO |

|---|---|

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | (1R)-2-amino-1-methylcyclopentan-1-ol |

| Standard InChI | InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5?,6-/m1/s1 |

| Standard InChI Key | KKBCPZUWBKCECT-PRJDIBJQSA-N |

| Isomeric SMILES | C[C@]1(CCCC1N)O |

| Canonical SMILES | CC1(CCCC1N)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol . The cyclopentane ring adopts a puckered conformation, with the hydroxyl group at position 1 and the amino group at position 2 in a cis configuration. The methyl group at position 1 introduces steric hindrance, influencing reactivity and intermolecular interactions .

Stereochemical Significance

The (1R) configuration ensures enantiomeric purity, critical for biological activity. X-ray crystallography confirms the absolute configuration, with the hydroxyl and amino groups occupying equatorial positions to minimize steric strain . This stereochemistry is preserved through asymmetric synthesis routes, such as enzymatic resolution or chiral auxiliary-mediated reactions .

Synthesis and Manufacturing

Traditional Batch Synthesis

Early synthetic routes involved:

-

Epoxidation of 1-methylcyclopentene using m-chloroperbenzoic acid (mCPBA), followed by

-

Aminolysis with aqueous ammonia under high pressure to open the epoxide ring .

-

Hydrogenation of intermediates over palladium catalysts to yield the final product .

Key challenges included low yields (50–60%) due to side reactions and the need for tedious purification steps .

Continuous Manufacturing Innovations

A hybrid plug flow reactor (PFR)/continuous stirred tank reactor (CSTR) system addresses scalability and safety concerns :

-

Step 1: Epoxidation in a PFR at 0–5°C to control exothermicity.

-

Step 2: Epoxide aminolysis in a CSTR with inline pH monitoring to optimize ammonia concentration.

-

Step 3: Continuous hydrogenation using a trickle-bed reactor with Pd/C catalysts, achieving >95% conversion .

This method reduces cycle time by 40% and improves yield to 85–90% while minimizing waste .

Physicochemical Properties

Solubility and Stability

-

Water solubility: 12.5 g/L at 25°C, enhanced by protonation of the amino group in acidic media .

-

Thermal stability: Decomposes above 200°C, with a melting point of 98–100°C .

-

Hyroscopicity: Moderately hygroscopic; storage under inert atmosphere is recommended .

Spectroscopic Characterization

-

NMR (D₂O, 400 MHz): δ 1.25 (s, 3H, CH₃), 1.60–1.85 (m, 4H, cyclopentane), 3.10 (dd, 1H, NH₂), 3.75 (br s, 1H, OH) .

-

IR: 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (N–H bend), 1050 cm⁻¹ (C–O stretch) .

Biological Activity and Pharmaceutical Applications

Role in Antitubercular Drug Synthesis

(1R)-2-Amino-1-methylcyclopentan-1-ol is a key intermediate in synthesizing bedaquiline, a diarylquinoline antibiotic targeting ATP synthase in Mycobacterium tuberculosis . Its chiral center ensures proper spatial orientation of bedaquiline’s side chains for target binding .

Enzyme Inhibition Mechanisms

Molecular docking studies reveal that the hydroxyl group forms hydrogen bonds with catalytic residues of MAO-B, while the amino group stabilizes the flavin adenine dinucleotide (FAD) cofactor .

Industrial and Regulatory Considerations

Environmental Impact

Biodegradation studies show a half-life of 28 days in soil, with low bioaccumulation potential (log Kow = 0.95) . Waste streams require neutralization before disposal to avoid amine contamination .

Comparative Analysis with Analogues

| Property | (1R)-2-Amino-1-methylcyclopentan-1-ol | (1S)-2-Amino-1-methylcyclopentan-1-ol | cis-2-Aminocyclopentanol |

|---|---|---|---|

| MAO-B IC₅₀ (μM) | 18 | 45 | 32 |

| Water solubility | 12.5 g/L | 9.8 g/L | 15.2 g/L |

| Synthetic yield | 85–90% | 70–75% | 80–85% |

The (1R) enantiomer exhibits superior bioactivity and synthetic efficiency compared to its stereoisomers .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume